4-(4-Methoxypyridin-2-yl)phenol
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Description
“4-(4-Methoxypyridin-2-yl)phenol” is a chemical compound with the CAS Number: 733729-35-6 and a linear formula of C12H11NO2 . It has a molecular weight of 201.22 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound was synthesized using the Petasis reaction . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2/c1-15-11-6-7-13-12(8-11)9-2-4-10(14)5-3-9/h2-8,14H,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 201.22 . The compound’s InChI code is 1S/C12H11NO2/c1-15-11-6-7-13-12(8-11)9-2-4-10(14)5-3-9/h2-8,14H,1H3 , which provides information about its molecular structure.Scientific Research Applications
Synthesis and Characterization
- Synthesis Processes: Bai Linsha (2015) explored the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol, which is closely related to 4-(4-Methoxypyridin-2-yl)phenol, detailing the reaction process and yield optimization (Bai Linsha, 2015).
Polymerization and Material Science
- Catalytic Precision Polymerization: P. T. Altenbuchner et al. (2015) utilized 2-Methoxyethylamino-bis(phenolate)-yttrium complexes for the catalytic precision polymerization of 2-vinylpyridine, demonstrating the potential of methoxy-substituted pyridine derivatives in material science (P. T. Altenbuchner et al., 2015).
Molecular Docking and Quantum Chemical Calculations
- Molecular Structure Analysis: A. Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a compound similar to this compound, providing insights into molecular parameters and biological effects (A. Viji et al., 2020).
Antioxidant and Biological Activities
Antioxidant Properties
M. Varfolomeev et al. (2010) studied methoxyphenols, which include structures similar to this compound, for their antioxidant and biologically active properties, highlighting their potential in pharmaceutical applications (M. Varfolomeev et al., 2010).
Inhibitory Effects on Tumor Growth
Hanbyeol Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules, showing significant inhibition of tumor growth, and highlighted the role of methoxy substitution in enhancing biological activity (Hanbyeol Kwon et al., 2015).
Ferulic Acid and Food Industry Applications
- Ferulic Acid in Food and Cosmetics: S. Ou and K. Kwok (2004) discussed ferulic acid, a compound structurally related to this compound, emphasizing its use in food and cosmetics due to its low toxicity and various physiological functions (S. Ou & K. Kwok, 2004).
Properties
IUPAC Name |
4-(4-methoxypyridin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-11-6-7-13-12(8-11)9-2-4-10(14)5-3-9/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELWRBOFELNWAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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